Anastrozole Monoamide-d12 is a deuterated derivative of anastrozole, a non-steroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This compound is significant for its role in the inhibition of estrogen synthesis, thus contributing to the management of certain types of breast cancer. Anastrozole Monoamide-d12, with the CAS number 120512-32-5, is classified as a pharmaceutical standard and an enzyme inhibitor, specifically targeting cytochrome P450 19 (aromatase) .
The synthesis of Anastrozole Monoamide-d12 involves several chemical processes that typically include the introduction of deuterium into the anastrozole molecule. This can be achieved through various techniques such as:
The synthesis generally requires careful control of reaction conditions, including temperature, pH, and the use of inert atmospheres to prevent unwanted side reactions. The purification of the final product can be accomplished using techniques such as liquid chromatography or recrystallization to ensure high purity levels suitable for pharmaceutical applications .
The molecular formula for Anastrozole Monoamide-d12 is , indicating that it retains the core structure of anastrozole but incorporates deuterium into its molecular framework. The structural representation includes:
The molecular weight of Anastrozole Monoamide-d12 is approximately 305.44 g/mol. The presence of deuterium enhances its stability and provides unique properties for analytical applications .
Anastrozole Monoamide-d12 participates in various chemical reactions typical for aromatase inhibitors, including:
The kinetics of these reactions can be studied using various biochemical assays to determine IC50 values (the concentration required to inhibit 50% of enzyme activity), providing insights into its potency compared to non-deuterated forms .
Anastrozole Monoamide-d12 exerts its effects by competitively inhibiting aromatase, thereby decreasing estrogen levels in the body. This mechanism is particularly effective in hormone-sensitive breast cancers where estrogen promotes tumor growth.
Studies have shown that compounds like Anastrozole Monoamide-d12 can significantly reduce estrogen levels, leading to decreased tumor proliferation rates in vitro and in vivo models . The detailed mechanism involves binding to the active site of aromatase and altering its conformation, effectively blocking substrate access.
Relevant data from studies indicate that Anastrozole Monoamide-d12 maintains consistent performance across various formulations used in drug delivery systems .
Anastrozole Monoamide-d12 is predominantly utilized in scientific research as an internal standard for quantifying anastrozole levels in biological samples using gas chromatography or liquid chromatography coupled with mass spectrometry. Its role extends beyond mere quantification; it aids in understanding pharmacokinetics and dynamics associated with aromatase inhibition .
Isotopic labeling revolutionized drug analysis by providing internal standards that co-extract and co-elute with target analytes while remaining analytically distinguishable. Anastrozole Monoamide-d12 is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying anastrozole and its metabolites in biological matrices. Its near-identical chemical properties to the native compound minimize variability during sample preparation, chromatography, and ionization [1].
Key analytical advantages include:
Table 1: Analytical Performance of Anastrozole Quantification Using Deuterated Standards
Parameter | Value | Method |
---|---|---|
Linear Range | 2.5–750 ng/mL | LC-MS/MS |
Lower Limit of Quantitation | 2.5 ng/mL | LC-MS/MS |
Extraction Recovery | >88% | Solid-Phase Extraction |
Intra-day Precision | <7% RSD | 4 replicates over 3 days |
In pharmacokinetic studies, such as those examining ginkgo biloba-anastrozole interactions, Anastrozole Monoamide-d12 ensured accurate measurement of steady-state trough concentrations (29.1 ± 8.6 ng/mL), confirming no significant drug interactions [1].
Deuterium’s mass difference (2.014 u vs. 1.008 u for hydrogen) imparts a kinetic isotope effect (KIE) that can alter metabolic rates. While KIE is minimal in Anastrozole Monoamide-d12 due to non-labile C-D bonds at methyl groups, its primary utility lies in isotopic dilution mass spectrometry for metabolic pathway elucidation [1].
Critical metabolic insights enabled by this compound:
Synthesis routes for Anastrozole Monoamide-d12 involve either direct deuteration of anastrozole monoamide or triazole substitution in pre-deuterated intermediates. The latter leverages palladium-catalyzed coupling or Grignard reactions on deuterated precursors like 2-methyl-2-cyanopropionate-d7 [1].
Deuterated aromatase inhibitors evolved from early non-selective agents to third-generation compounds with isotopic precision. The progression reflects three key phases:
Table 2: Evolution of Aromatase Inhibitors and Deuterated Derivatives
Generation | Compound | Selectivity | Deuterated Derivatives Developed |
---|---|---|---|
First | Aminoglutethimide | Low | None |
Second | Formestane | Moderate | None |
Third | Anastrozole | High | Anastrozole-d12, Anastrozole Monoamide-d12 |
The development of Anastrozole Monoamide-d12 paralleled advances in high-sensitivity MS instrumentation, enabling detection limits ≤2.5 ng/mL for anastrozole metabolites. This allowed pharmacogenetic studies linking CYP3A4 polymorphisms to variable anastrozole clearance [1] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3